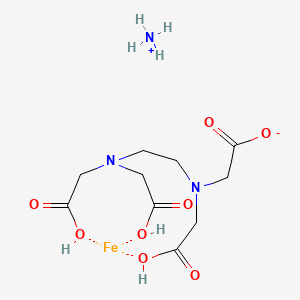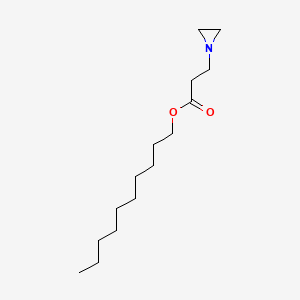
Propionic acid, 3-(1-aziridinyl)-, decyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aziridinyl)propionic acid decyl ester is an organic compound with the molecular formula C15H29NO2. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a decyl ester group, and the hydrogen atom of the β-carbon is replaced by an aziridinyl group. This compound is known for its unique chemical structure, which imparts distinct properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aziridinyl)propionic acid decyl ester typically involves the esterification of 3-(1-Aziridinyl)propionic acid with decanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Aziridinyl)propionic acid decyl ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized acid catalysts can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Aziridinyl)propionic acid decyl ester undergoes various chemical reactions, including:
Oxidation: The aziridinyl group can be oxidized to form corresponding oxazolidinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aziridinyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: 3-(1-Aziridinyl)propanol
Substitution: Substituted aziridines
Wissenschaftliche Forschungsanwendungen
3-(1-Aziridinyl)propionic acid decyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form covalent bonds with DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(1-Aziridinyl)propionic acid decyl ester involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridinyl group is highly reactive and can form three-membered ring structures with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in enzyme inhibition and protein modification studies, where the compound can irreversibly inhibit enzyme activity by forming covalent bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Aziridinyl)propionic acid methyl ester
- 3-(1-Aziridinyl)propionic acid ethyl ester
- 3-(1-Aziridinyl)propionic acid butyl ester
Uniqueness
3-(1-Aziridinyl)propionic acid decyl ester is unique due to its longer alkyl chain, which imparts increased hydrophobicity and potentially enhances its interaction with lipid membranes. This property can be advantageous in drug delivery applications, where increased membrane permeability is desired. Additionally, the longer alkyl chain may influence the compound’s solubility and reactivity, making it distinct from its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
4078-31-3 |
|---|---|
Molekularformel |
C15H29NO2 |
Molekulargewicht |
255.40 g/mol |
IUPAC-Name |
decyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-9-14-18-15(17)10-11-16-12-13-16/h2-14H2,1H3 |
InChI-Schlüssel |
PICLSMCDEFZQTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CCN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


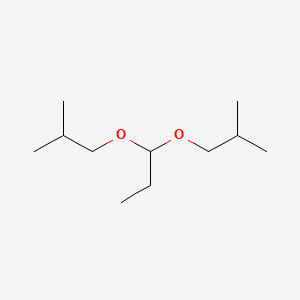
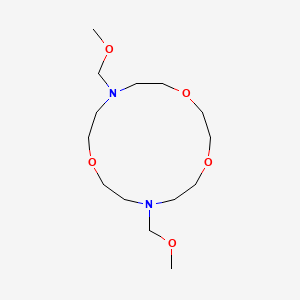
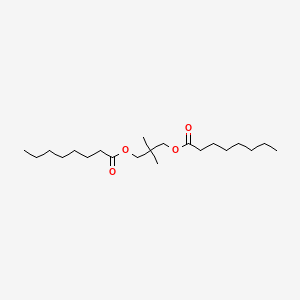
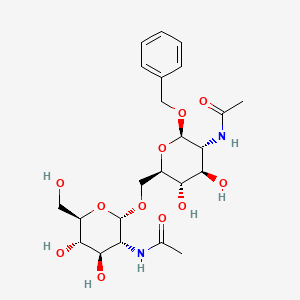
![2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)](/img/structure/B13819347.png)
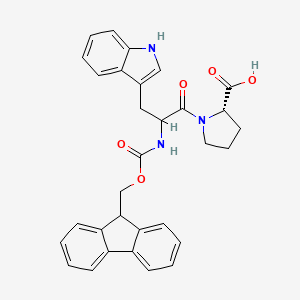

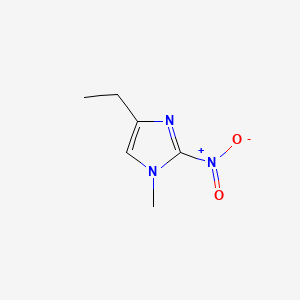
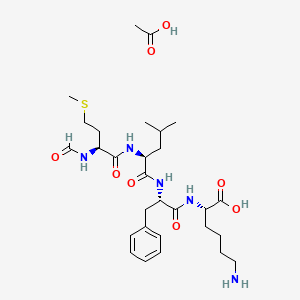
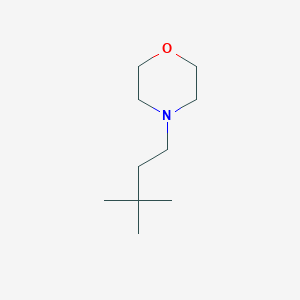
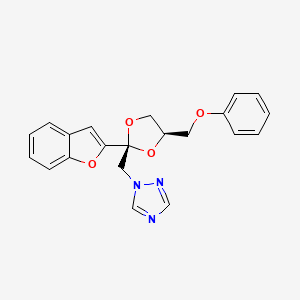
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)
